tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with the molecular formula C₁₄H₂₆N₂O₂ It is characterized by a spirocyclic structure, which includes a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-amino-8-azaspiro[45]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer improved stability, reactivity, or bioactivity, depending on the context of its use.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLCOFZLZPQHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-90-8 | |
Record name | tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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